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Tin indium oxide - 50926-11-9

Tin indium oxide

Catalog Number: EVT-3166130
CAS Number: 50926-11-9
Molecular Formula: H2InOSn
Molecular Weight: 251.54 g/mol
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Product Introduction

Description

Tin indium oxide (ITO) is a ternary compound composed of indium(III) oxide (In₂O₃) and tin(IV) oxide (SnO₂). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is typically encountered as an oxygen-deficient n-type semiconductor material with a wide band gap. [, , ] The material is transparent to visible light and exhibits high electrical conductivity, making it valuable in various technological applications. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] ITO's unique combination of optical and electrical properties makes it a crucial component in various electronic and optoelectronic devices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Flexible Electronics: Developing flexible and transparent ITO electrodes for flexible displays, wearable electronics, and other emerging technologies. []
  • Alternative Materials: Exploring alternative transparent conducting materials to replace ITO due to the scarcity and high cost of indium. [, ] Potential alternatives include graphene, carbon nanotubes, and other metal oxides.
  • Improved Performance: Researching methods to further enhance ITO's conductivity, transparency, and stability through doping, surface treatments, and novel fabrication techniques. []
Source and Classification

Tin indium oxide is synthesized from its constituent oxides: indium oxide (In2O3) and tin oxide (SnO2). The typical stoichiometry of tin indium oxide is represented as In2O3:SnO2, where the tin content can vary from 1% to 10% by weight. This compound falls under the category of metal oxides and is classified as a transparent conducting oxide (TCO) due to its unique combination of optical and electrical properties.

Synthesis Analysis

Methods of Synthesis

Various methods have been employed for synthesizing tin indium oxide, including:

  1. Gas Evaporation Process: This method involves evaporating indium and tin compounds in a vacuum chamber, followed by condensation on a substrate. The process allows for control over particle size and composition by adjusting temperature and environmental conditions .
  2. Chemical Vapor Deposition: In this technique, indium and tin precursors are vaporized and deposited onto a substrate, forming nanowires or thin films. This method yields high-density structures with excellent crystallinity .
  3. Sol-Gel Process: A solution containing indium and tin chlorides is mixed with solvents to form a gel that can be converted into thin films upon heating. This method is advantageous for producing uniform coatings on various substrates .
  4. Supercritical Fluid Synthesis: Utilizing supercritical methanol, this method allows for rapid synthesis of nanoparticles at lower temperatures, achieving crystalline structures within minutes .

Technical Details

The choice of synthesis method affects the resulting material's morphology, crystallinity, and electrical properties. For instance, the gas evaporation process can produce nanoparticles with controlled sizes down to 5 nm . In contrast, chemical vapor deposition typically results in higher-quality crystalline structures suitable for electronic applications.

Molecular Structure Analysis

Structure Data

Tin indium oxide exhibits a cubic crystal structure, which contributes to its desirable electronic properties. The lattice parameters are influenced by the ratio of indium to tin; for example, an optimal ratio of 91% indium to 9% tin has been reported for achieving maximum conductivity . The presence of oxygen vacancies in the lattice also plays a critical role in enhancing the material's electrical properties.

Chemical Reactions Analysis

Reactions Involved

The synthesis of tin indium oxide involves several chemical reactions depending on the method used:

  • In the gas evaporation process:
    In2O3+SnO2InxSn1xOy\text{In}_2\text{O}_3+\text{SnO}_2\rightarrow \text{In}_x\text{Sn}_{1-x}\text{O}_y
  • In chemical vapor deposition:
    InCl3+SnCl2+O2In2O3+SnO2\text{InCl}_3+\text{SnCl}_2+\text{O}_2\rightarrow \text{In}_2\text{O}_3+\text{SnO}_2

These reactions highlight the importance of precursor selection and reaction conditions in determining the final product's quality.

Mechanism of Action

Process Data

The mechanism through which tin indium oxide functions primarily revolves around its electronic properties. As a degenerate n-type semiconductor, it has a high density of free electrons due to the doping with tin. The conduction mechanism involves electron hopping between localized states created by oxygen vacancies within the crystal lattice. This property enables efficient charge transport in devices such as transparent conductive films.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tin indium oxide typically appears as a pale yellow or greenish powder.
  • Density: The density varies based on synthesis methods but generally ranges around 7.07.5 g cm37.0-7.5\text{ g cm}^3.
  • Melting Point: The melting point is approximately 1600C1600^{\circ}C.

Chemical Properties

  • Electrical Conductivity: High conductivity due to free electron availability.
  • Optical Transparency: High transmittance (>80%) in the visible range makes it suitable for optoelectronic applications.
  • Chemical Stability: It exhibits good stability against oxidation and reduction processes.
Applications

Tin indium oxide has numerous scientific uses, including:

  • Transparent Conductive Films: Widely used in touch screens, liquid crystal displays (LCDs), and organic light-emitting diodes (OLEDs).
  • Solar Cells: Acts as a front contact layer in thin-film solar cells due to its transparency and conductivity.
  • Gas Sensors: Employed in sensors due to its sensitivity to changes in environmental conditions.
  • Antistatic Coatings: Used in electronic devices to prevent static electricity buildup.

The versatility of tin indium oxide continues to drive research into new applications across various fields of technology.

Synthesis Methodologies of ITO Nanostructures

Solvothermal and Hydrothermal Synthesis Under Supercritical Conditions

Supercritical fluid techniques enable rapid crystallization of high-purity ITO nanoparticles by exploiting the unique solvation and transport properties of solvents beyond their critical points. In supercritical methanol (critical point: 239°C, 81 bar), ITO nanoparticles with ~20 nm diameters and cubic crystal structures form within 2 minutes at 250°C. This method eliminates post-synthesis calcination and achieves resistivity as low as 1.3×10⁻³ Ω·cm for 5 at% Sn-doped samples. The organic medium reduces agglomeration compared to aqueous systems due to lower surface tension during solvent removal [2] [8].

Conversely, supercritical water (374°C, 221 bar) requires higher energy input but yields smaller particles (5 nm) with surface areas exceeding 100 m²/g. Chlorine-free routes using nitrate precursors in sol-gel synthesis further enhance sinterability, enabling 98.1% relative density at 1400°C—significantly lower than conventional methods. Citric acid acts as a complexing agent, ensuring atomic-scale mixing of In/Sn and preventing phase segregation [1] [8].

Table 1: Supercritical Synthesis Parameters for ITO Nanoparticles

SolventTemperature (°C)Pressure (bar)Reaction TimeParticle SizeKey Advantage
Methanol250–300>81<2 minutes~20 nmNo calcination needed
Water300>221Minutes–hours5 nmSurface area >100 m²/g
Ethanol (reflux)80–400 (ambient)Ambient6 hours40 nm (pH 8.8)pH-controlled size

Vapor-Liquid-Solid (VLS) Growth Mechanisms for Nanowire Fabrication

VLS growth produces single-crystalline ITO nanowires (NWs) with defined orientation and composition. Using chemical vapor deposition (CVD), In₂O₃ and SnO₂ powders vaporize at 900°C in argon, condensing into liquid Au catalyst droplets. Supersaturation drives the nucleation of NWs with rectangular cross-sections, growing along the [010] direction at 865°C. These NWs exhibit lengths of 5–10 μm, diameters of 58.1 nm, and interplanar spacings of 0.250 nm for (040) and (400) planes [4] [5].

The Sn doping level (typically 5–10 at%) critically influences electrical properties. Undoped NWs show photoluminescence (PL) peaks at 1.65 eV and 2.25 eV, indicating oxygen vacancies. Doped NWs maintain cubic bixbyite structures (JCPDS 06-0416), confirmed by XRD peaks at 30.6° (222), 35.4° (400), and 51.0° (440). VLS enables aspect ratios >100, suitable for nanoelectrodes in transparent electronics [4].

Table 2: VLS Parameters for ITO Nanowire Synthesis

ParameterConditionsResulting NW Property
Catalyst10 nm Au layerDefined nucleation sites
Growth temperature865°C (substrate)[010] growth direction
Source temperature900°C (In₂O₃/SnO₂ mixture)Optimal vapor pressure
Sn doping5–10 at%Resistivity: 10⁻³–10⁻⁴ Ω·cm
Carrier gasAr (100 sccm)Uniform diameter distribution

Reactive Magnetron Sputtering Techniques for Thin-Film Deposition

Reactive magnetron sputtering co-depits indium-tin metal targets in oxygen/argon plasmas to form ITO films. Precise oxygen partial pressure (~10⁻⁴ Torr) prevents target oxidation while ensuring stoichiometric oxide formation. Optimized DC sputtering yields films with 80% transmittance (550 nm) and resistivity of ~10⁻⁴ Ω·cm. Key variables include:

  • Substrate temperature: 300°C enhances crystallinity without compromising polymer substrates.
  • Sputtering power: 50–100 W balances deposition rate and film stress.
  • Post-annealing: 400°C in N₂ reduces oxygen vacancies and grain boundaries [4] [6].

RF sputtering permits non-conductive target usage, enabling nanoparticle-embedded films. For ultra-thin layers (<50 nm), "chemical shaving" etches thick films to preserve conductivity while achieving >90% transparency [6].

Electrochemical Decoration of Nanoparticles on ITO Surfaces

Silver nanoparticles (Ag NPs) enhance ITO’s plasmonic and electrical properties via electrochemical decoration. Cyclic voltammetry identifies the Ag⁺/Ag reduction potential (–0.2 V vs. Pt), followed by amperometric deposition at –0.2 V for 50–100 seconds. This yields 1–3 at% Ag-decorated ITO NWs, where Ag NPs act as electron scattering centers. Decorated NWs exhibit:

  • Modified PL spectra: A distinct 1.895 eV peak from Ag surface plasmons.
  • Increased resistivity: From 4.7×10⁻⁴ Ω·cm (pristine) to 7.3×10⁻⁴ Ω·cm (3 at% Ag) due to disrupted electron pathways.
  • Crack propagation resistance: Ag NPs strengthen NWs against mechanical stress [4] [5].

Laser Sintering and Nanoparticle-Based Tape Casting Processes

Laser sintering converts printed In-Sn alloy nanoparticles into conductive patterns without high-temperature furnaces. Pulsed lasers (e.g., Nd:YAG, 1064 nm) locally melt nanoparticles at ~150°C in air, forming continuous oxide films after oxidation. This achieves resistivity of 2×10⁻⁴ Ω·cm and >75% transmittance, compatible with flexible polymer substrates [3] [6].

Tape casting uses ITO nanoparticle slurries with organic binders (polyvinyl butyral) and plasticizers (benzyl phthalate). Doctor-blading forms "green tapes" that sinter into flexible ITO layers with 75% transmission and 2 Ω·cm resistivity. Solvent choice (e.g., ethanol/water azeotropes) controls pore distribution, enhancing densification below 1400°C [3] [8].

Table 3: Alternative ITO Fabrication Methods

MethodMaterial FormProcessing ConditionsPerformanceApplication Flexibility
Laser sinteringIn-Sn alloy NPs150°C in air, pulsed laser75% T, 2×10⁻⁴ Ω·cmHigh (polymer compatible)
Tape castingITO NP slurriesDoctor-blading + sintering75% T, 2 Ω·cmModerate (bendable ceramics)
Gas evaporationITO NPs300°C, 10⁻⁵ Torr + O₂5 nm size, >100 m²/gLimited (powder-based)

Properties

CAS Number

50926-11-9

Product Name

Tin indium oxide

Molecular Formula

H2InOSn

Molecular Weight

251.54 g/mol

InChI

InChI=1S/In.H2O.Sn/h;1H2;

InChI Key

MRNHPUHPBOKKQT-UHFFFAOYSA-N

SMILES

O.[In].[Sn]

Canonical SMILES

O.[In].[Sn]

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